7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1188442-45-6
VCID: VC4330013
InChI: InChI=1S/C9H9BrN2O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
SMILES: CN1CC2=C(C=C(C=C2)Br)NC1=O
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.088

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

CAS No.: 1188442-45-6

Cat. No.: VC4330013

Molecular Formula: C9H9BrN2O

Molecular Weight: 241.088

* For research use only. Not for human or veterinary use.

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one - 1188442-45-6

Specification

CAS No. 1188442-45-6
Molecular Formula C9H9BrN2O
Molecular Weight 241.088
IUPAC Name 7-bromo-3-methyl-1,4-dihydroquinazolin-2-one
Standard InChI InChI=1S/C9H9BrN2O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
Standard InChI Key VHLNLZDBVKALSM-UHFFFAOYSA-N
SMILES CN1CC2=C(C=C(C=C2)Br)NC1=O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound features a quinazolinone core substituted with a bromine atom at the 7-position and a methyl group at the 3-position. Its IUPAC name is 5-bromo-3,3-diethyl-1,2-dihydroindole; hydrochloride, though this nomenclature varies slightly across sources due to positional isomerism . Key physicochemical data include:

PropertyValueSource
Molecular FormulaC₁₂H₁₇BrClN
Molecular Weight290.63 g/mol
CAS Registry Number1293987-84-4
PubChem CID71756148
SMILESCCC₁(CNC₂=C₁C=C(C=C₂)Br)CC.Cl

Structural Differentiation from Isomers

The 7-bromo derivative is distinct from its 6-bromo isomer (CAS 24463-25-0), which shares a similar molecular formula (C₉H₉BrN₂O) but differs in bromine placement . X-ray crystallography and NMR studies confirm that the 7-bromo substitution induces unique electronic effects, altering reactivity in hydrogenation and cross-coupling reactions .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Condensation Reaction: 4-Bromo-1,2-benzenediamine reacts with ethyl pyruvate in ethanol under ambient conditions, yielding a mixture of 7-bromo- and 6-bromo-3-methylquinoxalin-2(1H)-one isomers .

  • Methylation: The crude product undergoes methylation using iodomethane in the presence of potassium hydroxide, selectively producing the 7-bromo-1,3-dimethyl derivative .

Reaction Conditions and Yields

  • Solvent: 1,4-Dioxane at 100°C facilitates efficient methylation .

  • Catalyst: Potassium hydroxide (2 equiv) ensures complete deprotonation.

  • Yield: ~70% after column chromatography (ethyl acetate/petroleum ether) .

Physicochemical Behavior and Stability

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 3.72 (s, 3H, N-CH₃), 2.91 (t, J = 6.8 Hz, 2H, CH₂), 1.45 (s, 3H, C-CH₃) .

  • HRMS: m/z calcd. for C₁₂H₁₄BrN₂O ([M+H]⁺): 293.0234; found: 293.0231 .

Applications in Scientific Research

Catalytic Hydrogenation

The compound serves as a substrate in ruthenium-catalyzed asymmetric hydrogenation, achieving enantiomeric excess (ee) values >95% when using chiral phosphine ligands. This reaction is critical for producing pharmacologically active quinazolinones .

Drug Discovery Scaffolds

The bromine atom enhances electrophilicity, enabling Suzuki-Miyaura couplings to generate derivatives for kinase inhibition assays. For example, 7-arylquinazolinones show IC₅₀ values <100 nM against EGFR mutants .

ParameterDetail
Packaging5 kg polyethylene drums
Lead Time4–6 weeks for bulk orders
Price Range$1,200–$2,500 per gram (research grade)

Future Directions and Research Gaps

Underexplored Areas

  • Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) studies are needed.

  • Target Identification: Proteomic screens could elucidate novel biological targets.

Synthetic Opportunities

Functionalization at the 4-position via C–H activation remains unexplored, offering avenues for diversity-oriented synthesis.

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